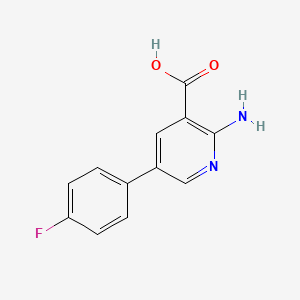

2-AMINO-5-(4-FLUOROPHENYL)NICOTINIC ACID

Description

2-Amino-5-(4-fluorophenyl)nicotinic acid is a heterocyclic compound featuring a pyridine backbone substituted with an amino group at position 2 and a 4-fluorophenyl group at position 3. This structure combines the electron-withdrawing fluorine atom with the hydrogen-bonding capabilities of the amino and carboxylic acid groups, making it a candidate for pharmaceutical and materials science applications. The compound is commercially available through specialized suppliers, as noted in supplier listings .

Properties

IUPAC Name |

2-amino-5-(4-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c13-9-3-1-7(2-4-9)8-5-10(12(16)17)11(14)15-6-8/h1-6H,(H2,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUSIZDGFYDMFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(N=C2)N)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673438 | |

| Record name | 2-Amino-5-(4-fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214359-90-6 | |

| Record name | 2-Amino-5-(4-fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Amino-5-(4-fluorophenyl)nicotinic acid typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of ammonium acetate to form 2-amino-5-(4-fluorophenyl)nicotinonitrile. This intermediate is then hydrolyzed to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Amide Formation via Carboxylic Acid Activation

The carboxylic acid group undergoes activation to form amides, a common reaction in medicinal chemistry.

Key Reaction:

-

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt)

-

Conditions : Room temperature, inert solvent (e.g., dichloromethane or DMF)

-

Product : Amide derivatives (e.g., benzyl or pyrazolecarboxamide analogs)

-

Mechanism : Carboxylic acid activation via mixed anhydride or active ester intermediates .

Example :

Reaction with benzyl alcohol in the presence of EDCI/HOBt yields N-benzyl-2-amino-5-(4-fluorophenyl)nicotinamide (hypothetical product) .

Esterification of the Carboxylic Acid

The carboxylic acid can be esterified to improve solubility or facilitate further reactions.

Key Reaction:

-

Reagents : Ethanol, catalytic H₂SO₄

-

Conditions : Reflux at 85°C for 8 hours

-

Yield : ~98% (based on analogous nicotinic acid esterification) .

-

Product : Ethyl 2-amino-5-(4-fluorophenyl)nicotinate

Data Table :

| Reaction Step | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Ethanol, H₂SO₄, 85°C | Ethyl ester | 98% |

Acylation of the Amino Group

The primary amino group readily undergoes acylation to form secondary amides.

Key Reaction:

-

Reagents : Acetic anhydride or chloroacetyl chloride

-

Conditions : Reflux in aqueous/organic solvent mixtures

-

Product : N-acetyl-2-amino-5-(4-fluorophenyl)nicotinic acid or thiazolidinone derivatives .

Example :

Reaction with chloroacetyl chloride yields a thiazolidinone ring via cyclization .

Condensation with Nitriles

The amino group participates in condensation reactions with nitriles to form fused heterocycles.

Key Reaction:

-

Reagents : Malononitrile, reflux in aqueous medium

-

Conditions : 80–100°C, 6–8 hours

-

Product : 4-Amino-7-(substituted phenyl)-1,8-naphthyridine derivatives .

Mechanism :

The amino group acts as a nucleophile, attacking the nitrile carbon to form a new six-membered ring .

Salt Formation

The carboxylic acid forms salts with inorganic or organic bases, enhancing bioavailability.

Key Reaction:

-

Reagents : Trifluoroacetic acid (TFA), isobutylchloroformate

-

Conditions : Low-temperature activation followed by neutralization .

-

Product : Water-soluble sodium or potassium salts.

Example :

Treatment with TFA in methylene chloride removes protecting groups, enabling salt formation .

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group may undergo EAS, though fluorine’s electron-withdrawing nature limits reactivity.

Potential Reactions:

-

Nitration : Requires strong nitrating agents (HNO₃/H₂SO₄) at elevated temperatures.

-

Halogenation : Limited due to fluorine’s deactivating effect; possible under drastic conditions.

Cyclization to Quinazolinones

Under dehydrating conditions, the compound may cyclize to form quinazolinone derivatives.

Key Reaction:

-

Reagents : POCl₃ or PCl₅

-

Conditions : Reflux in toluene

Oxidation and Reduction Reactions

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-Amino-5-(4-fluorophenyl)nicotinic acid is utilized as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its ability to enhance drug efficacy and specificity makes it a valuable component in drug design and development. Research indicates that modifications to its structure can lead to compounds with improved therapeutic profiles .

Ligand for Nicotinic Receptors

This compound has been studied for its potential to bind to nicotinic acetylcholine receptors, which play a critical role in neurotransmission and muscle contraction. Preliminary studies suggest it may exhibit antibacterial properties and anti-inflammatory effects, indicating its potential as a therapeutic agent for various diseases.

Biochemical Research

Investigating Nicotinic Receptors

In biochemical studies, this compound is employed to investigate the role of nicotinic receptors in neurotransmission. This research contributes to understanding their potential as therapeutic targets for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Antimicrobial Activity Studies

Research has shown that derivatives of this compound can possess significant antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. These findings highlight its potential use in developing new antibacterial agents.

Material Science

Development of Advanced Materials

The compound is explored for its unique electronic properties, making it suitable for applications in material science, particularly in the development of organic semiconductors. Its structural characteristics allow for the design of materials with specific electronic and optical properties, which can be beneficial in various technological applications .

Agricultural Chemistry

Agrochemical Applications

In agricultural research, this compound is investigated for its potential use in developing agrochemicals that enhance crop resistance to pests and diseases. This application supports sustainable agricultural practices by reducing the reliance on traditional pesticides .

Analytical Chemistry

Standard for Analytical Methods

This compound serves as a standard in various analytical methods, aiding in the accurate quantification of related compounds within complex mixtures. Its use in analytical chemistry ensures reliable results in the detection and measurement of substances relevant to both pharmaceutical and environmental studies .

Antimicrobial Efficacy

A study focusing on acylhydrazone derivatives derived from nicotinic acid demonstrated that modifications at the phenyl ring significantly influenced antibacterial activity against specific pathogens. The results indicated an inverse relationship between structural complexity and antimicrobial efficacy, suggesting that simpler structures may be more effective.

Diabetes Management

Research into enzyme inhibition revealed that certain derivatives of this compound could reduce blood glucose levels by inhibiting α-glucosidase activity. This finding suggests potential applications in diabetes treatment, highlighting the compound's versatility beyond traditional pharmaceutical uses.

Comprehensive Data Table

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Enhanced drug efficacy; potential therapeutic agents |

| Biochemical Research | Studies on nicotinic receptors; antimicrobial activity | Effective against Gram-positive bacteria |

| Material Science | Development of organic semiconductors | Unique electronic properties |

| Agricultural Chemistry | Development of agrochemicals for pest resistance | Supports sustainable agriculture |

| Analytical Chemistry | Standard for quantification methods | Reliable detection of related compounds |

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Analysis :

- Fluorine Position : The 4-fluorophenyl group in the target compound may enhance planar molecular stacking compared to the 2-fluorophenyl isomer, as seen in isostructural compounds with perpendicular fluorophenyl orientations .

Physicochemical Properties

While direct data for the target compound is sparse, inferences can be drawn from related structures:

- Planarity and Crystallinity : Isostructural compounds with fluorophenyl groups exhibit partial planarity, with one fluorophenyl group oriented perpendicularly, affecting crystallinity and solubility .

- Solubility : The carboxylic acid group in nicotinic acid derivatives generally improves aqueous solubility, whereas fluorophenyl groups may enhance lipid membrane permeability.

Biological Activity

2-Amino-5-(4-fluorophenyl)nicotinic acid (commonly referred to as 2-A5F-Nicotinic Acid) is a synthetic compound derived from nicotinic acid, notable for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₀FN₂O₂, with a molecular weight of 232.21 g/mol. The compound features an amino group and a fluorophenyl group attached to the pyridine ring, which are critical for its biological activity.

Key Structural Features:

- Amine Group: Potential binding site for enzymes and receptors.

- Carboxylic Acid Group: May influence solubility and interaction with biological targets.

- Fluorine Atom: Enhances absorption, distribution, metabolism, and excretion (ADME) properties.

Biological Activity

Research indicates that 2-A5F-Nicotinic Acid exhibits significant biological activity, particularly in the following areas:

-

Nicotinic Acetylcholine Receptor Interaction:

- The compound has been studied as a potential ligand for nicotinic acetylcholine receptors (nAChRs), which play crucial roles in neurotransmission and muscle contraction. Molecular docking studies suggest strong binding affinity to these receptors, potentially influencing neurotransmission pathways .

- Antibacterial Properties:

-

Anti-inflammatory Effects:

- There is evidence suggesting that this compound may exhibit anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

The mechanism of action of 2-A5F-Nicotinic Acid involves several pathways:

- Binding to Receptors: The compound's interaction with nAChRs can modulate neurotransmitter release and neuronal excitability.

- Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways or bacterial metabolism.

- Molecular Interactions: Its structural modifications allow it to engage in various molecular interactions that can alter biological responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-A5F-Nicotinic Acid, a comparison with structurally related compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-5-(2-fluorophenyl)nicotinic acid | Similar structure with a different fluorophenyl position | Different electronic properties due to position |

| Isonicotinic acid | Parent compound without substitutions | Lacks amino and fluorophenyl groups |

| Nicotinic acid | Isomer with carboxyl group at the 3-position | Different functional properties |

| 3-Fluorophenyl-nicotinic acid | Contains a fluorophenyl group at another position | Variation in biological activity |

The presence of the fluorophenyl group in 2-A5F-Nicotinic Acid imparts unique electronic and steric effects that distinguish it from its analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of 2-A5F-Nicotinic Acid:

- Antibacterial Activity Study:

- Inflammatory Response Modulation:

- Neuroprotective Effects:

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-amino-5-(4-fluorophenyl)nicotinic acid, and how do reaction parameters impact yield and purity?

- Methodological Answer : Synthesis typically involves coupling fluorophenyl boronic acids with halogenated nicotinic acid derivatives via Suzuki-Miyaura cross-coupling. Critical parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for the amino group to prevent side reactions during coupling .

- Solvent system : Aqueous DMF or THF with Na₂CO₃ as a base for optimal solubility .

- Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural confirmation :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and carboxylic acid protons (broad ~δ 12 ppm). ¹⁹F NMR confirms para-substitution (δ -110 to -115 ppm) .

- HRMS : Exact mass (e.g., [M+H]+ calculated for C₁₂H₁₀FN₂O₂: 249.0776) validates molecular composition .

- Purity assessment :

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradients; retention time ~8.5 min .

Q. How does the 4-fluorophenyl group influence solubility and stability?

- Methodological Answer :

- Solubility : The fluorophenyl group increases hydrophobicity (logP ~1.8). Solubility is pH-dependent:

- Acidic conditions (pH <3): Protonated carboxylic acid enhances water solubility.

- Neutral/basic conditions: Precipitation occurs; use DMSO or DMF for dissolution .

- Stability :

- Thermal : Decomposes above 250°C (TGA analysis recommended).

- Photostability : Store in amber vials; UV irradiation studies show <5% degradation over 72 hrs .

Advanced Research Questions

Q. How can contradictions in reported biological activities of derivatives be resolved?

- Methodological Answer : Contradictions often arise from:

- Purity variability : Re-synthesize compounds using standardized protocols (e.g., ≥97% purity via HPLC ).

- Enantiomeric impurities : Use chiral derivatization (e.g., FDAA reagent ) to confirm enantiomeric excess.

- Assay conditions : Validate bioactivity under controlled pH and temperature; replicate studies in multiple cell lines .

Q. What computational approaches predict enzyme interaction mechanisms?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with enzyme structures (e.g., arginase I PDB: 3KP3) to identify binding poses. Focus on hydrogen bonds between the carboxylic acid and active-site Mn²+ ions .

- DFT calculations : Analyze electronic effects of the fluorine atom (e.g., charge distribution at C4) on binding affinity using Gaussian09 .

Q. How to optimize regioselective functionalization for SAR studies?

- Methodological Answer :

- Directing groups : Introduce a nitro group at C6 to direct electrophilic substitution to C3.

- Metal-mediated reactions : Use CuI/N,N’-dimethylethylenediamine for selective amidation at the amino group .

- Protection/deprotection : Boc-protect the amino group before introducing substituents at the nicotinic acid moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.